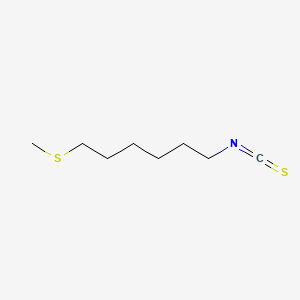

6-Methylthiohexyl isothiocyanate

Description

1-Isothiocyanato-6-(methylthio)hexane has been reported in Sabia japonica and Leptosphaeria maculans with data available.

isolated from Wasabia japonica (wasabi)

Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-6-methylsulfanylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NS2/c1-11-7-5-3-2-4-6-9-8-10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBXPFAXPUDDTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196118 | |

| Record name | 6-(Methylthio)hexyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; Penetrating raddish-like aroma | |

| Record name | 6-(Methylthio)hexyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1875/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |

| Record name | 6-(Methylthio)hexyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1875/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.035-1.041 (20°) | |

| Record name | 6-(Methylthio)hexyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1875/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4430-39-1 | |

| Record name | 1-Isothiocyanato-6-(methylthio)hexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methylthio)hexyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Methylthio)hexyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isothiocyanato-6-(methylsulfanyl)hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-(METHYLTHIO)HEXYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63844HOL2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Isothiocyanato-6-(methylthio)hexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Guide: In Vitro Bioactivity of 6-Methylthiohexyl Isothiocyanate (6-MTITC)

Executive Summary

6-Methylthiohexyl isothiocyanate (6-MTITC) is a lipophilic organosulfur compound derived primarily from Wasabia japonica.[1] While often overshadowed by its sulfinyl analog (6-MSITC/Hexaraphane), 6-MTITC possesses distinct bioactivity profiles driven by its thioether side chain. This guide dissects the in vitro mechanisms of 6-MTITC, specifically its potency as an Nrf2 inducer comparable to sulforaphane (SFN), and provides validated protocols for assessing its cytoprotective and apoptotic effects.

Key Technical Distinction:

-

6-MTITC (Thioether): Higher lipophilicity (LogP ~3.5), responsible for the "green note" flavor. Superior membrane permeability but distinct metabolic stability compared to sulfoxides.

-

6-MSITC (Sulfoxide): Lower lipophilicity, often cited for higher anti-inflammatory potency (NO inhibition) due to polar surface area interactions.[2]

Part 1: Chemical Identity & Stability

Successful in vitro application requires precise handling of the volatile isothiocyanate (ITC) group.

| Parameter | Specification | Technical Note |

| CAS Number | 4430-36-8 | Distinct from 6-MSITC (4430-35-7). |

| Molecular Weight | 189.34 g/mol | -- |

| Solubility | DMSO (>20 mg/mL), Ethanol | Critical: Avoid aqueous stock solutions. ITCs hydrolyze in water over time. |

| Stability | Volatile | Seal plates with Parafilm immediately after treatment. Half-life in media is <24h due to protein binding. |

| Storage | -20°C (Desiccated) | Hygroscopic degradation leads to loss of electrophilicity. |

Part 2: Primary Mechanism of Action (The Keap1-Nrf2 Axis)

The primary bioactive mechanism of 6-MTITC is the electrophilic attack of the isothiocyanate carbon on the sulfhydryl (-SH) groups of cysteine residues. The most validated target is Keap1 (Kelch-like ECH-associated protein 1).

Mechanism Description

-

Entry: Due to its lipophilic hexyl chain, 6-MTITC passively diffuses through the plasma membrane.[1]

-

Modification: The ITC group forms a thiocarbamate adduct with specific cysteine sensors (Cys151, Cys273, Cys288) on Keap1.

-

Nrf2 Release: This conformational change prevents Keap1 from ubiquitinating Nrf2.

-

Translocation: Stabilized Nrf2 translocates to the nucleus, heterodimerizes with sMaf, and binds to the Antioxidant Response Element (ARE).

-

Transcription: Upregulation of Phase II enzymes: HO-1 (Heme Oxygenase-1), NQO1, and GCLM.

Visualization: Nrf2 Signaling Pathway

Caption: 6-MTITC modifies Keap1 cysteines, blocking Nrf2 ubiquitination and triggering antioxidant gene transcription.[3][4]

Part 3: Comparative Bioactivity Data

Research indicates that while 6-MSITC is superior in anti-inflammatory NO inhibition, 6-MTITC is equipotent or superior in Nrf2 activation in neuronal and hepatic models.

| Bioactivity | 6-MTITC (Thioether) | 6-MSITC (Sulfoxide) | Mechanism Note |

| Nrf2 Induction | High (Comparable to SFN) | High | Driven by ITC electrophilicity; lipophilicity aids nuclear access. |

| NO Inhibition | Moderate | High | Sulfoxide polarity likely aids binding to NF-κB upstream kinases. |

| Apoptosis (IC50) | ~15-40 µM | ~5-20 µM | 6-MTITC is less cytotoxic at lower doses, widening the therapeutic window. |

| LogP (Lipophilicity) | ~3.5 (High) | ~1.8 (Low) | 6-MTITC crosses blood-brain barrier models more effectively. |

Part 4: Experimental Protocols

Protocol A: Determination of Cytotoxicity (Therapeutic Window)

Objective: Establish the non-toxic concentration range (typically 1–10 µM) vs. the apoptotic range (>20 µM).

Materials:

-

Cell Line: HepG2 (Liver) or IMR-32 (Neuronal).

-

Assay: CCK-8 or MTT.

-

Control: DMSO (Vehicle, <0.1% final v/v).

Workflow:

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h. -

Preparation: Prepare 100 mM 6-MTITC stock in DMSO. Serially dilute in media to 0, 1, 5, 10, 25, 50, 100 µM.

-

Critical Step: Vortex vigorously. The lipophilic nature can cause micelle formation in aqueous media.

-

-

Treatment: Replace media with treatment media. Incubate 24h.

-

Seal: Use a gas-permeable seal to prevent ITC volatility cross-contamination between wells.

-

-

Readout: Add reagent, incubate 1-4h, read absorbance.

-

Analysis: Plot dose-response curve. Calculate IC50.

Protocol B: Western Blot for Nrf2 Nuclear Translocation

Objective: Validate mechanistic engagement.[5][6] Total Nrf2 levels may not change significantly; nuclear fractionation is required .

Workflow Visualization:

Caption: Workflow for isolating nuclear fractions to detect Nrf2 translocation post-6-MTITC treatment.

Key Reagents:

-

Primary Antibody: Anti-Nrf2 (ensure specificity for the ~100kDa band, often observed higher than predicted 68kDa due to modifications).

-

Loading Controls:

-

Cytosolic:

-Actin or GAPDH. -

Nuclear: Lamin B1 or Histone H3.

-

-

Positive Control: Sulforaphane (5 µM).

Protocol C: Apoptosis Induction (Caspase-3/7)

Objective: Quantify apoptosis at high concentrations (>20 µM).

-

Treatment: Treat cells with 25 µM and 50 µM 6-MTITC for 24h.

-

Lysis: Lyse cells using Caspase Assay Lysis Buffer.

-

Reaction: Incubate lysate with DEVD-pNA substrate (specific for Caspase-3).

-

Measurement: Read absorbance at 405 nm.

-

Validation: Co-treat with Z-VAD-FMK (Pan-caspase inhibitor) to confirm specificity.

References

-

Trio, P. Z., et al. (2016). DNA Microarray Highlights Nrf2-Mediated Neuron Protection Targeted by Wasabi-Derived Isothiocyanates in IMR-32 Cells.

-

Relevance: Direct comparison showing 6-MTITC induces Nrf2-related genes (HO-1, NQO1) with potency comparable to or exceeding sulforaphane.[4]

-

-

Morimitsu, Y., et al. (2002). Antiplatelet and anticancer isothiocyanates in Japanese domestic horseradish, wasabi. BioFactors, 13(1-4), 271-276.

-

Uto, T., et al. (2012). Anti-inflammatory activity of constituents isolated from Wasabia japonica.[8] Food Chemistry, 135(4).

- Relevance: Establishes the structure-activity relationship (SAR) where the sulfinyl group (6-MSITC) is more potent for NO inhibition than the thioether (6-MTITC).

-

Yano, T., et al. (2018). 6-(Methylsulfinyl)hexyl isothiocyanate induces apoptosis in human colorectal cancer cells. Bioscience, Biotechnology, and Biochemistry, 83(5).

- Relevance: While focusing on 6-MSITC, this paper outlines the mitochondrial apoptosis pathway (Bax/Bcl-2) relevant to the general hexyl-ITC class.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Molecular Mechanisms Underlying Anti-Inflammatory Actions of 6-(Methylsulfinyl)hexyl Isothiocyanate Derived from Wasabi (Wasabia japonica) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DNA Microarray Highlights Nrf2-Mediated Neuron Protection Targeted by Wasabi-Derived Isothiocyanates in IMR-32 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methylsulfinyl Hexyl Isothiocyanate (6-MSITC) from Wasabi Is a Promising Candidate for the Treatment of Cancer, Alzheimer’s Disease, and Obesity [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Methylsulfinyl Hexyl Isothiocyanate (6-MSITC) from Wasabi Is a Promising Candidate for the Treatment of Cancer, Alzheimer’s Disease, and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Antimutagenic and Chemopreventive Properties of 6-(Methylsulfinyl) Hexyl Isothiocyanate on TK6 Human Cells by Flow Cytometry [frontiersin.org]

Methodological & Application

Application Note: Isolation and Purification of 6-Methylthiohexyl Isothiocyanate (6-MTITC) from Wasabia japonica

Abstract

This protocol details the extraction, isolation, and quantification of 6-Methylthiohexyl isothiocyanate (6-MTITC) from the rhizomes of Wasabia japonica (Wasabi). Unlike the more abundant 6-methylsulfinylhexyl isothiocyanate (6-MSITC), the 6-MTITC variant is a sulfide analog with distinct lipophilicity and bioactivity profiles. This guide prioritizes the preservation of the volatile isothiocyanate moiety through controlled enzymatic hydrolysis and low-temperature extraction, followed by polarity-based separation to resolve 6-MTITC from its sulfoxide counterparts.

Introduction & Chemical Principle

The Target Molecule

-

Chemical Structure:

-

Key Characteristic: It is the thioether (sulfide) analog of the major wasabi compound 6-MSITC. It is significantly less polar than 6-MSITC, a property that is leveraged for purification.

Mechanism of Formation

6-MTITC does not exist as a free compound in the intact plant. It is stored as a stable precursor, 6-methylthiohexyl glucosinolate . Upon tissue disruption, the enzyme myrosinase (thioglucoside glucohydrolase, EC 3.2.1.147) contacts the glucosinolate, catalyzing a hydrolysis reaction that releases glucose and an unstable aglycone, which spontaneously rearranges into the isothiocyanate at neutral pH.

Critical Control Point: Myrosinase is temperature-sensitive. Temperatures above 40°C degrade the enzyme, while acidic conditions (pH < 4) favor the formation of nitriles instead of isothiocyanates.

Materials & Reagents

| Category | Item | Grade/Specification |

| Raw Material | Wasabia japonica rhizome | Fresh (frozen reduces myrosinase activity) |

| Solvents | Dichloromethane (DCM) | HPLC Grade |

| n-Hexane | HPLC Grade | |

| Ethyl Acetate (EtOAc) | HPLC Grade | |

| Water | Milli-Q / Deionized | |

| Reagents | Sodium Sulfate ( | Anhydrous |

| Consumables | Silica Gel 60 | 0.063-0.200 mm (70-230 mesh) |

| PTFE Syringe Filters | 0.22 |

Experimental Workflow Visualization

Caption: Step-by-step workflow for the specific isolation of 6-MTITC, highlighting the critical polarity-based separation from 6-MSITC.

Detailed Protocol

Phase 1: Sample Preparation & Hydrolysis

Objective: Maximize the conversion of glucosinolates to isothiocyanates.

-

Selection: Select fresh Wasabia japonica rhizomes. Avoid dried powders as myrosinase activity is often compromised.

-

Grating: Wash the rhizome and grate it finely using a sharkskin grater or a ceramic grater.

-

Why: Fine grating ruptures cell walls, mixing the myrosinase (in myrosin cells) with the glucosinolates (in vacuoles).

-

-

Incubation (Autolysis):

-

Place the grated mash in a sealed glass vessel.

-

Add a small volume of deionized water (1:1 w/v) to create a slurry.

-

Incubate at 37°C for 30–60 minutes.

-

Note: Do not exceed 40°C. Seal the vessel tightly to prevent the loss of volatile ITCs.

-

Phase 2: Solvent Extraction

Objective: Extract the lipophilic ITCs while leaving behind polar sugars and cellular debris.

-

Solvent Addition: Add Dichloromethane (DCM) or Diethyl Ether to the slurry (ratio 2:1 solvent:slurry).

-

Expert Insight: DCM is preferred for its volatility and excellent solubility for ITCs. Hexane is also viable but may extract more lipid impurities.

-

-

Agitation: Shake mechanically for 30 minutes at room temperature.

-

Separation: Centrifuge at 3,000 x g for 10 minutes to separate phases. Collect the lower organic layer (if using DCM).

-

Repeat: Re-extract the aqueous residue twice more. Combine all organic fractions.

-

Drying: Pass the combined organic phase through a funnel containing Anhydrous Sodium Sulfate (

) to remove residual water. -

Concentration: Evaporate the solvent using a rotary evaporator.

-

Critical: Set water bath temperature < 35°C . 6-MTITC is volatile; high vacuum or heat will result in significant yield loss. Stop when a yellow oily residue remains.

-

Phase 3: Purification (The Polarity Split)

Objective: Separate 6-MTITC (Sulfide) from 6-MSITC (Sulfoxide).

-

Principle: 6-MTITC is significantly less polar than 6-MSITC due to the lack of the oxygen atom on the sulfur.

-

Stationary Phase: Silica Gel 60 (Normal Phase).

-

Mobile Phase: n-Hexane (A) and Ethyl Acetate (B).

Chromatography Steps:

-

Load the crude oil onto the silica column.

-

Elution Gradient:

-

0-5 min: 100% Hexane (Elutes highly non-polar hydrocarbons).

-

5-20 min: 95% Hexane / 5% EtOAc. (Target Window for 6-MTITC) .

-

20-40 min: 50% Hexane / 50% EtOAc. (Elutes 6-MSITC).

-

-

Collection: Collect fractions. 6-MTITC will elute before the major 6-MSITC peak.

-

TLC Check: Spot fractions on Silica TLC plates. Develop in Hexane:EtOAc (4:1).

-

6-MTITC

-

6-MSITC

-

Analytical Validation

GC-MS Quantification (Preferred)

Gas Chromatography is ideal due to the volatility of 6-MTITC.

| Parameter | Setting |

| Column | DB-5ms or HP-5 (30m x 0.25mm, 0.25µm film) |

| Carrier Gas | Helium (1 mL/min constant flow) |

| Injector Temp | 250°C (Splitless mode) |

| Oven Program | 50°C (2 min) |

| MS Source | EI (70 eV), 230°C |

| Identification | Look for molecular ion |

HPLC-UV Quantification (Alternative)

If GC is unavailable, Reverse Phase HPLC can be used. Note that elution order is reversed compared to silica.

-

Column: C18 (e.g., Zorbax Eclipse Plus), 5

. -

Mobile Phase: Water (A) / Acetonitrile (B).

-

Gradient: 20% B to 100% B over 30 mins.

-

Detection: UV at 245 nm (Characteristic ITC absorbance).

-

Elution Order: 6-MSITC elutes first (more polar); 6-MTITC elutes later (more hydrophobic).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Inactive Myrosinase | Ensure fresh rhizome is used; do not heat above 40°C during grating/incubation. |

| Low Yield | Volatility Loss | Reduce rotary evaporator vacuum strength; do not evaporate to complete dryness. |

| Impure Fractions | Poor Separation | Decrease Ethyl Acetate ratio in the initial column gradient (e.g., use 98:2 Hexane:EtOAc). |

| Nitrile Formation | Acidic pH | Ensure extraction water is pH 6.5–7.0. Acidic conditions favor nitrile formation over ITCs. |

Safety Considerations

-

Lachrymator: 6-MTITC is a potent irritant to eyes and mucous membranes. Always work in a fume hood.

-

Skin Contact: Causes blistering and sensitization. Wear nitrile gloves and lab coat.

-

Flammability: Extraction solvents (Hexane, Ether) are highly flammable.

References

-

Extraction and Identification of Volatile Isothiocyanates from Wasabi using Supercritical Carbon Dioxide. ResearchGate. (2014). Link

-

Wasabi Component 6-(Methylsulfinyl)hexyl Isothiocyanate and Derivatives Improve the Survival of Skin Allografts. MDPI. (2018). Link

-

The effect of 6-methylthiohexyl isothiocyanate isolated from Wasabia japonica (wasabi) on 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung tumorigenesis in mice. PubMed. (2005). Link

-

Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC. (2021). Link

-

6-Methylsulfinylhexyl isothiocyanate - Chemical Properties. The Good Scents Company. Link

Sources

- 1. Methylsulfinyl Hexyl Isothiocyanate (6-MSITC) from Wasabi Is a Promising Candidate for the Treatment of Cancer, Alzheimer’s Disease, and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CAS 4430-35-7: 6-Methylsulfinylhexyl isothiocyanate [cymitquimica.com]

- 4. 6-(methyl thio) hexyl isothiocyanate, 4430-35-7 [thegoodscentscompany.com]

Application Note: Quantitative Profiling of 6-Methylthiohexyl Isothiocyanate (6-MTITC) and Metabolites via LC-MS/MS

This Application Note is designed for researchers and drug development professionals focusing on the pharmacokinetics and metabolic profiling of 6-Methylthiohexyl isothiocyanate (6-MTITC) .

Unlike its oxidized analogue 6-methylsulfinylhexyl isothiocyanate (6-MSITC/Hexaraphane), 6-MTITC contains a thioether moiety, presenting unique stability and ionization challenges. This guide addresses the specific requirements for stabilizing this volatile electrophile and profiling its mercapturic acid pathway metabolites using LC-MS/MS.

Introduction & Biological Context

6-Methylthiohexyl isothiocyanate (6-MTITC) is a bioactive organosulfur compound found in Wasabia japonica.[1] It exhibits potent anti-inflammatory and cytoprotective properties via Nrf2 pathway activation.[2] However, its lipophilicity and electrophilic nature make it highly reactive and unstable in biological matrices.

Upon absorption, 6-MTITC undergoes rapid biotransformation via the Mercapturic Acid Pathway .[3] The isothiocyanate (-N=C=S) group conjugates with glutathione (GSH), eventually leading to the excretion of N-acetylcysteine (NAC) conjugates in urine. Accurate quantification requires stabilizing the parent compound and preventing the degradation of these sulfur-rich metabolites.

Key Analytical Challenges

-

Volatility: 6-MTITC is volatile; evaporation steps during extraction must be controlled.

-

Protein Binding: The electrophilic carbon of the ITC group covalently binds to plasma albumin (cysteine residues), reducing recovery of "free" ITC.

-

In-Source Fragmentation: Sulfur-rich conjugates often undergo source-induced dissociation in ESI sources.

Metabolic Pathway Analysis

Understanding the sequential enzymatic degradation is critical for selecting the correct MRM transitions.

The Mercapturic Acid Pathway[1][3][4][5][6]

-

Conjugation: GST enzymes catalyze the addition of GSH to the central carbon of the ITC group.

-

Hydrolysis: GGT and Dipeptidases remove glutamate and glycine.

-

Acetylation: NAT enzymes acetylate the cysteine conjugate to form the final urinary metabolite (Mercapturic acid).

Figure 1: The metabolic biotransformation of 6-MTITC. The parent compound (Blue) is rapidly conjugated (Green/Yellow) and excreted as the NAC-conjugate (Red).

Experimental Protocols

A. Sample Preparation (Plasma & Urine)

Objective: Stabilize the reactive ITC group and precipitate proteins without inducing thermal degradation.

Reagents:

-

Internal Standard (IS): 6-Methylsulfinylhexyl isothiocyanate (6-MSITC) or deuterated Sulforaphane (SFN-d8).

-

Acidified Methanol: MeOH with 0.1% Formic Acid (FA).

Protocol Steps:

-

Thawing: Thaw plasma samples on ice (4°C). Do not use a water bath.

-

Aliquot: Transfer 100 µL of plasma/urine to a 1.5 mL Eppendorf tube.

-

Protein Precipitation: Add 300 µL of ice-cold Acidified Methanol .

-

Expert Insight: The acidity (pH < 3) stabilizes the ITC group and prevents spontaneous reaction with free amines.

-

-

Vortex & Centrifuge: Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.

-

Supernatant Transfer: Transfer supernatant to a clean vial.

-

Evaporation (Caution): If concentration is required, evaporate under Nitrogen at room temperature .

-

Warning: Do not heat >35°C. 6-MTITC is volatile. If sensitivity allows, skip evaporation and inject the supernatant directly (dilute-and-shoot).

-

B. LC-MS/MS Conditions

System: UHPLC coupled with Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6400 series).

Chromatography:

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).

-

Rationale: The T3 bonding technology provides better retention for polar conjugates (NAC/GSH) while handling the lipophilic parent.

-

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1 min: 5% B (Isocratic hold for polar conjugates)

-

1-6 min: 5% -> 95% B

-

6-8 min: 95% B (Wash)

-

8.1 min: 5% B (Re-equilibration)

-

Mass Spectrometry (Source Parameters):

-

Ionization: Electrospray Ionization (ESI) – Positive Mode.

-

Source Temp: 350°C (Keep moderate to prevent in-source fragmentation of conjugates).

-

Capillary Voltage: 3.5 kV.

C. MRM Transitions (Quantification Table)

The following transitions are calculated based on the theoretical mass of 6-MTITC (

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type | Rationale |

| 6-MTITC (Parent) | 190.1 [M+H]+ | 126.1 | 15 | Quant | Loss of |

| 190.1 | 96.0 | 25 | Qual | Alkyl chain fragment | |

| 6-MTITC-NAC | 353.1 [M+H]+ | 190.1 | 20 | Quant | Loss of NAC moiety (163 Da) |

| 353.1 | 164.0 | 15 | Qual | NAC fragment ion | |

| 6-MTITC-Cys | 311.1 [M+H]+ | 190.1 | 18 | Quant | Loss of Cysteine (121 Da) |

| 6-MTITC-GSH | 497.2 [M+H]+ | 368.1 | 22 | Quant | Loss of Glutamate (129 Da) |

| 497.2 | 190.1 | 30 | Qual | Loss of intact GSH (307 Da) |

Note: Exact product ions should be optimized by infusing pure standards, as fragmentation energy varies by instrument vendor.

Method Validation & Quality Control

Linearity & Range

-

Range: 1 ng/mL to 1000 ng/mL.

-

Weighting:

regression is recommended due to the wide dynamic range and heteroscedasticity often seen with ESI.

Matrix Effects (Expertise Pillar)

Isothiocyanates are notorious for ion suppression in urine matrices.

-

Protocol: Compare the slope of a calibration curve in solvent vs. a matrix-matched curve (spiked blank plasma/urine).

-

Mitigation: If suppression >20%, switch to APCI (Atmospheric Pressure Chemical Ionization) . APCI is less susceptible to matrix effects for hydrophobic compounds like 6-MTITC, although ESI is preferred for the polar conjugates.

Stability Verification

-

Freeze-Thaw: 6-MTITC is unstable in aqueous buffers at neutral pH. Ensure all validation samples are acidified (pH < 3) immediately upon preparation.

-

Autosampler Stability: Keep autosampler at 4°C. Analyze within 12 hours.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery of Parent | Protein Binding | ITCs bind covalently to albumin. Use a derivatization method (incubate with excess NAC or ammonia) to measure "Total ITC" if free ITC is not the specific target. |

| Peak Tailing | Column Interaction | Secondary interactions with silanols. Ensure Mobile Phase contains sufficient acid (0.1% Formic or 5mM Ammonium Formate pH 3). |

| Signal Drift | Source Contamination | Sulfur-rich compounds can contaminate the MS source. Clean the cone/capillary frequently. Divert flow to waste for the first 1 min and last 2 mins of the gradient. |

| Metabolite Degradation | In-Source Fragmentation | If the parent ion for conjugates (e.g., 497.2) is weak, check if it is fragmenting in the source. Lower the De-clustering Potential (DP) or Cone Voltage. |

References

-

Detection of 6-(methylsulfinyl)hexyl isothiocyanate and its conjugate with N-acetyl-L-cysteine. Source: National Institutes of Health (PubMed) / Chem Pharm Bull. Context: Establishes HPLC-MS conditions for the oxidized analogue (6-MSITC), providing the baseline for column selection and mobile phase acidity. URL:[Link]

-

The mercapturic acid pathway. Source: National Institutes of Health (PubMed) / Critical Reviews in Toxicology. Context: Authoritative review of the enzymatic steps (GST, GGT, NAT) governing ITC metabolism. URL:[Link]

-

Current Methods for the Extraction and Analysis of Isothiocyanates. Source: MDPI (Molecules). Context: detailed protocols on stability, extraction solvents (avoiding degradation), and LC-MS validation. URL:[Link]

-

Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS. Source: Food Chemistry.[1][4][5][6] Context: Discusses the derivatization with NAC to prevent cyclocondensation and improve stability during analysis. URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

- 5. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Note: Bioassay Development for 6-Methylthiohexyl Isothiocyanate (6-MTITC)

Introduction & Scientific Context

6-Methylthiohexyl isothiocyanate (6-MTITC) is a bioactive organosulfur compound found in Wasabia japonica.[1] Structurally, it is the sulfide analog of the more widely studied 6-methylsulfinylhexyl isothiocyanate (6-MSITC) and shares the isothiocyanate pharmacophore (–N=C=S) with Sulforaphane (SFN).

While 6-MSITC is often highlighted for its stability, 6-MTITC is a primary contributor to the characteristic pungency of wasabi due to its higher volatility. In drug discovery, 6-MTITC is evaluated for its dual-phase efficacy:

-

Cytoprotection: Activation of the Nrf2/ARE antioxidant pathway (chemoprevention).

-

Cytotoxicity: Induction of apoptosis in transformed cancer cells via mitochondrial dysfunction and NF-κB inhibition.

This guide provides a standardized workflow for evaluating 6-MTITC, addressing the specific challenges of handling volatile, electrophilic ITCs in cell culture.

Compound Preparation & Handling (Critical)

Challenge: Isothiocyanates are electrophiles that react rapidly with nucleophiles (amines and thiols). They are also volatile and light-sensitive. Improper handling leads to rapid degradation and inconsistent IC50 data.

Reconstitution Protocol

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous grade (≥99.9%).

-

Why: 6-MTITC is lipophilic. Ethanol is avoided due to potential volatility issues in long-term assays.

-

-

Stock Concentration: Prepare a 100 mM stock solution.

-

Storage: Aliquot into small volumes (e.g., 20 µL) in amber glass vials with Teflon-lined caps. Store at -80°C.

-

Stability: Avoid repeated freeze-thaw cycles. Discard aliquots after 1 month at -80°C.

-

Dilution Strategy (The "No-Amine" Rule)

-

Intermediate Dilution: Dilute stock in serum-free media or PBS immediately before use.

-

Buffer Restriction: Do NOT use Tris-based buffers or media containing high concentrations of free amines (like HEPES) for the initial dilution step, as the isothiocyanate group can form thiourea derivatives with free amines, reducing potency.

-

Vehicle Control: Ensure the final DMSO concentration in the cell culture well is < 0.1% (v/v) to prevent solvent toxicity masking the compound's effect.

Core Protocol 1: Cytotoxicity & IC50 Determination

Objective: Establish the therapeutic window and cytotoxic concentration (IC50) using the CCK-8 assay (superior sensitivity to MTT for metabolic activity).

Experimental Design

-

Cell Lines: HepG2 (Liver), HCT116 (Colon), or RAW 264.7 (Macrophage).

-

Seeding Density:

cells/well (96-well plate). -

Incubation: 24 hours for attachment.

Step-by-Step Workflow

-

Treatment: Remove spent media.[2] Add fresh media containing 6-MTITC at log-scale concentrations:

-

Range: 0, 1, 5, 10, 25, 50, 100 µM.

-

Controls: Vehicle (0.1% DMSO), Positive Control (Sulforaphane, 20 µM).

-

-

Sealing: CRITICAL STEP. Seal the 96-well plate with Parafilm or a gas-permeable adhesive seal to prevent cross-contamination of adjacent wells due to 6-MTITC volatility.

-

Incubation: Incubate for 24 or 48 hours at 37°C, 5% CO2.

-

Measurement: Add 10 µL CCK-8 reagent per well. Incubate 1–4 hours. Measure Absorbance at 450 nm.

Data Analysis (Typical Ranges)

Calculate % Viability =

| Cell Line | Typical IC50 (24h) | Physiological Relevance |

| HepG2 | 15 – 30 µM | Hepatoprotection/Toxicity Model |

| HCT116 | 5 – 15 µM | Colorectal Cancer Apoptosis |

| RAW 264.7 | > 50 µM | Anti-inflammatory Window (Non-toxic) |

Core Protocol 2: Mechanistic Validation (Nrf2 Translocation)

Objective: Confirm 6-MTITC efficacy as an Nrf2 activator. The compound reacts with cysteine residues on Keap1, releasing Nrf2 to the nucleus.

Pathway Visualization

The following diagram illustrates the mechanism of action required to interpret the assay results.

Caption: Mechanism of Action: 6-MTITC modifies Keap1 sensors, stabilizing Nrf2 for nuclear entry.

Nuclear Fractionation & Western Blot Protocol

-

Seeding:

cells in 60mm dishes. Grow to 80% confluence. -

Treatment: Treat with 6-MTITC (5, 10, 20 µM) for 1 to 3 hours .

-

Note: Nrf2 translocation is an early event. 24h is too late.

-

-

Lysis: Harvest cells. Use a Nuclear/Cytosol Fractionation Kit (e.g., hypotonic lysis followed by high-salt nuclear extraction).

-

Western Blot Targets:

-

Nuclear Fraction: Probe for Nrf2 . Loading Control: Lamin B1 or Histone H3 .

-

Cytosolic Fraction: Probe for Keap1 or HO-1 (downstream target, requires 6-12h incubation).

-

Validation: A successful assay shows increased Nrf2 band intensity in the nuclear fraction dose-dependently.

-

Core Protocol 3: Anti-Inflammatory Assay (NO Inhibition)

Objective: Assess inhibition of LPS-induced Nitric Oxide (NO) production in macrophages.

Workflow Diagram

Caption: Anti-inflammatory screening workflow using RAW 264.7 macrophages.

Protocol Steps

-

Seed: RAW 264.7 cells (

cells/well) in 24-well plates. -

Pre-treatment: Add 6-MTITC (1, 5, 10 µM) for 1 hour.

-

Note: Use non-cytotoxic doses determined in Section 3 (Viability > 90%).

-

-

Stimulation: Add Lipopolysaccharide (LPS) to final conc. 1 µg/mL. Incubate 18–24 hours.

-

Griess Assay:

-

Mix 50 µL supernatant + 50 µL Griess Reagent A + 50 µL Griess Reagent B.

-

Incubate 10 mins at room temperature (dark).

-

Measure Absorbance at 540 nm.

-

Calculate Nitrite concentration using a NaNO2 standard curve.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Well-to-Well Variability | Volatility of 6-MTITC | Seal plates immediately after treatment. Use a randomized plate layout to avoid "edge effects." |

| No Nrf2 Activation | Oxidation of Stock | Check stock age. Ensure 6-MTITC smells pungent (sulfur). If odorless, it may have degraded. |

| Precipitation in Media | Low Solubility | Sonicate the media/compound mix for 10s. Ensure DMSO < 0.1%. |

| Cytotoxicity in Controls | DMSO Toxicity | Verify DMSO grade. Run a "DMSO only" control curve. |

References

-

Nomura, T., et al. (2005). "Isolation and identification of 6-methylsulfinylhexyl isothiocyanate as an apoptosis-inducing component in wasabi." Cancer Epidemiology, Biomarkers & Prevention.

-

Yano, T., et al. (2018). "6-Methylthiohexyl isothiocyanate, a component of Wasabia japonica, induces apoptosis in human colorectal cancer cells." Molecular and Clinical Oncology.

-

Uto, T., et al. (2012). "Anti-inflammatory activity of constituents isolated from Wasabia japonica." Food Chemistry.

-

Morimitsu, Y., et al. (2002). "6-Methylsulfinylhexyl isothiocyanate and its homologues as inducers of phase II enzymes." Journal of Agricultural and Food Chemistry.

Sources

Application Note: In Vivo Modeling of 6-Methylthiohexyl Isothiocyanate (6-MTITC)

Topic: Animal models for studying 6-Methylthiohexyl isothiocyanate in vivo Content Type: Application Notes and Protocols

Executive Summary & Compound Profile

6-Methylthiohexyl isothiocyanate (6-MTITC) is a naturally occurring organosulfur compound derived from Wasabia japonica (Wasabi). Structurally, it is the sulfide analog of the more widely studied 6-methylsulfinylhexyl isothiocyanate (6-MSITC or Hexaraphane). While both share potent Nrf2-inducing capabilities, 6-MTITC exhibits distinct physicochemical properties—primarily higher lipophilicity and specific reactivity with TRPA1 channels—that necessitate tailored in vivo protocols.

Key Research Applications:

-

Chemoprevention: Induction of Phase II detoxification enzymes (GST, NQO1).

-

Anti-inflammatory: Inhibition of NF-κB and COX-2 signaling.[1]

-

Metabolic Disorders: Modulation of lipid metabolism and oxidative stress.

Critical Distinction: Researchers must distinguish between 6-MTITC (Sulfide) and 6-MSITC (Sulfoxide). In vivo, the thioether (6-MTITC) can be metabolized to the sulfoxide (6-MSITC), making the choice of vehicle and route of administration critical for interpreting pharmacodynamic outcomes.

Formulation & Handling Strategy

Unlike hydrophilic compounds, 6-MTITC is a lipophilic oil. Improper formulation leads to poor bioavailability and high inter-animal variability.

A. Vehicle Selection

-

Preferred Vehicle: Corn Oil or MCT (Medium Chain Triglyceride) Oil.

-

Rationale: 6-MTITC is highly soluble in lipids. Oil vehicles protect the isothiocyanate (-N=C=S) group from premature hydrolysis in the stomach acid compared to aqueous suspensions.

-

-

Alternative (for IP injection): 10% DMSO + 40% PEG400 + 50% Saline.

-

Note: Use immediately after preparation to prevent degradation.

-

B. Stability Protocol

The thioether group is susceptible to oxidation.

-

Storage: Store neat compound at -20°C under argon or nitrogen gas.

-

Preparation: Prepare dosing solutions fresh daily. Do not store formulated oil solutions for >24 hours, as oxidation to the sulfoxide (6-MSITC) may occur, altering the study's variable.

Experimental Protocols

Protocol A: Pharmacodynamic Assessment of Nrf2 Activation

Objective: To determine the "Biological Effective Dose" by measuring the upregulation of Nrf2-dependent genes (HO-1, NQO1) in liver and lung tissue.

Animal Model: Male C57BL/6J Mice (8-10 weeks old).

Workflow:

-

Acclimatization: 1 week on AIN-93G purified diet (to remove background dietary isothiocyanates).

-

Grouping: (n=6/group)

-

Vehicle Control (Corn Oil)

-

Low Dose 6-MTITC (10 mg/kg)

-

High Dose 6-MTITC (50 mg/kg)

-

Positive Control (Sulforaphane, 50 mg/kg)

-

-

Administration: Single Oral Gavage (PO). Volume: 5 mL/kg (approx. 100-125 µL per mouse).

-

Tissue Collection: Euthanize at 6 hours and 24 hours post-dose.

-

Why these timepoints? Nrf2 nuclear translocation peaks early (2-6h), while downstream protein expression (HO-1) peaks later (12-24h).

-

-

Analysis: RT-qPCR for mRNA (liver/lung) and Western Blot for nuclear Nrf2.

Protocol B: Anti-Inflammatory Model (DSS-Induced Colitis)

Objective: To evaluate therapeutic efficacy in acute inflammation.[2] Critical Insight: Literature suggests that for colitis models, Intraperitoneal (IP) administration of 6-MTITC may be superior to oral gavage for acute symptom relief, potentially due to local irritation or first-pass metabolism issues affecting the inflamed gut mucosa [1].

Animal Model: C57BL/6 Mice.

Step-by-Step Procedure:

-

Induction: Administer 2.5% Dextran Sodium Sulfate (DSS) in drinking water for 7 days.

-

Treatment Regimen:

-

Start 6-MTITC treatment on Day 1 of DSS administration.

-

Route: Intraperitoneal (IP) injection.[2]

-

Dose: 5 mg/kg or 25 mg/kg, once daily.

-

Vehicle: 5% DMSO / 95% Saline (or PEG/Saline mix).

-

-

Monitoring: Daily body weight, stool consistency, and rectal bleeding scores.

-

Endpoint (Day 8): Measure colon length (shortening indicates inflammation) and analyze colonic tissue for cytokines (TNF-α, IL-6).

Protocol C: Xenograft Tumor Inhibition

Objective: Long-term chemoprevention or tumor growth inhibition.

Animal Model: BALB/c Nude Mice (with A549 or specific cancer cell line xenograft).

Dosing Strategy:

-

Frequency: 5 days/week (Monday-Friday).

-

Duration: 4-6 weeks.

-

Dose: 50 mg/kg in Corn Oil.

-

Data Capture: Caliper measurements of tumor volume (

) twice weekly.

Mechanistic Visualization

Pathway Diagram: Nrf2 Activation & Anti-Inflammatory Signaling

The following diagram illustrates the dual mechanism of 6-MTITC: activating the antioxidant response (Nrf2) while suppressing inflammatory drivers (NF-κB).

Caption: 6-MTITC modifies Keap1 to release Nrf2 for antioxidant gene induction while simultaneously inhibiting NF-κB inflammatory signaling.

Summary of Key Data Parameters

| Parameter | Specification | Notes |

| Effective Dose Range | 5 – 100 mg/kg | >100 mg/kg may induce toxicity/irritation. |

| Oral Bioavailability | Moderate to High (Lipid dependent) | Enhanced by corn oil vehicle. |

| Half-life ( | ~2-4 hours (Estimated based on analogs) | Rapidly metabolized to conjugates or sulfoxide. |

| Target Tissue | Liver, Lung, Colon, Brain | Crosses Blood-Brain Barrier (neuroprotective potential). |

| Primary Metabolite | 6-MSITC (Sulfoxide) | In vivo oxidation of the thioether occurs. |

Safety & Toxicology Notes (Self-Validating Controls)

To ensure the validity of your model, you must incorporate these safety checks:

-

TRPA1 Activation Check: 6-MTITC is a TRPA1 agonist. High oral doses (>100 mg/kg) may cause nociceptive behavior (paw licking, agitation) immediately post-gavage.

-

Validation: Observe animals for 15 mins post-dose. If agitation occurs, lower dose or split administration.

-

-

Weight Loss Threshold: In chronic studies (Cancer/Colitis), weight loss >15% requires euthanasia.

-

Control: Vehicle group must maintain weight. If Vehicle group loses weight, the gavage technique or oil quality is compromised.

-

-

Metabolic Conversion: Be aware that efficacy may be partly driven by the metabolite 6-MSITC.

-

Validation: If possible, include a satellite PK group to measure plasma levels of both 6-MTITC and 6-MSITC using LC-MS/MS.

-

References

-

Uematsu, S., et al. (2021). "6-(Methylsulfinyl)hexyl isothiocyanate (6-MITC) from Wasabia japonica alleviates inflammatory bowel disease (IBD) by potential inhibition of glycogen synthase kinase 3 beta (GSK-3β)."[2] European Journal of Medicinal Chemistry.

-

Yano, T., et al. (2018). "Methylsulfinyl Hexyl Isothiocyanate (6-MSITC) from Wasabi Is a Promising Candidate for the Treatment of Cancer, Alzheimer's Disease, and Obesity."[1][6][7] MDPI Nutrients.

-

Morimitsu, Y., et al. (2002). "Inhibitory effect of 6-methylthiohexyl isothiocyanate on platelet aggregation." Thrombosis Research.

-

Kuno, T., et al. (2010).[1] "Inhibitory effects of 6-methylsulfinylhexyl isothiocyanate on the development of colonic aberrant crypt foci induced by azoxymethane in rats." Experimental and Toxicologic Pathology.

-

Suda, M., et al. (2016). "Isothiocyanates Reduce Mercury Accumulation via an Nrf2-Dependent Mechanism during Exposure of Mice to Methylmercury."[8] Environmental Health Perspectives.

Sources

- 1. Methylsulfinyl Hexyl Isothiocyanate (6-MSITC) from Wasabi Is a Promising Candidate for the Treatment of Cancer, Alzheimer’s Disease, and Obesity [mdpi.com]

- 2. 6-(methylsulfinyl)hexyl isothiocyanate (6-MITC) from Wasabia japonica alleviates inflammatory bowel disease (IBD) by potential inhibition of glycogen synthase kinase 3 beta (GSK-3β) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. animalcare.ubc.ca [animalcare.ubc.ca]

- 5. 14-day Subchronic Oral Gavage Study with Octamethylcyclotetrasiloxane in Rats. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methylsulfinyl Hexyl Isothiocyanate (6-MSITC) from Wasabi Is a Promising Candidate for the Treatment of Cancer, Alzheimer's Disease, and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isothiocyanates Reduce Mercury Accumulation via an Nrf2-Dependent Mechanism during Exposure of Mice to Methylmercury - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation and Handling of 6-Methylthiohexyl Isothiocyanate (6-MTITC) for Biological Assays

Abstract & Introduction

6-Methylthiohexyl isothiocyanate (6-MTITC) is a bioactive organosulfur compound found in Wasabia japonica (Wasabi), distinct from its oxidized analog, 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC) [1, 2]. While 6-MSITC is more widely studied for its Nrf2-inducing properties, 6-MTITC retains significant biological activity, including antimicrobial and potential chemopreventive effects due to its electrophilic isothiocyanate (–N=C=S) moiety [3, 4].

This guide addresses a critical challenge in handling 6-MTITC: its lipophilicity. Unlike the more polar sulfinyl analogs, 6-MTITC has a calculated LogP of ~3.4–3.7, making it prone to precipitation ("crashing out") in aqueous culture media if not handled correctly [5]. This protocol defines a standardized method to prepare stable stock solutions and homogenous working solutions to ensure experimental reproducibility.

Physicochemical Properties & Safety

Before handling, researchers must account for the physical state and reactivity of the compound. 6-MTITC is typically a colorless to pale yellow liquid at room temperature, not a solid powder, which necessitates volumetric handling or density-based mass calculations [5].

Table 1: Key Physicochemical Data

| Property | Value | Notes |

| Compound Name | 6-Methylthiohexyl isothiocyanate | Synonyms: 6-MTITC, 1-isothiocyanato-6-(methylthio)hexane |

| CAS Number | 4430-39-1 | Distinct from 6-MSITC (CAS 4430-35-7) |

| Molecular Weight | 189.34 g/mol | |

| Physical State | Liquid (Oil) | Colorless to pale yellow |

| Density | ~1.04 g/mL (at 20°C) | Use for volumetric dispensing |

| LogP (Est.) | 3.44 – 3.70 | Hydrophobic; low water solubility (~26 mg/L) [5] |

| Solubility | DMSO, Ethanol, Ethyl Acetate | Insoluble in water without carrier solvent |

Safety Warning: Isothiocyanates are potent electrophiles and irritants. They are lachrymators (induce tearing) and skin sensitizers.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All neat liquid handling must occur inside a chemical fume hood.

Protocol: Stock Solution Preparation

Objective: Prepare a 100 mM Stock Solution in DMSO. Rationale: Dimethyl sulfoxide (DMSO) is the preferred solvent over ethanol for stock storage due to its low volatility and ability to prevent hydrolysis of the isothiocyanate group during freezing [6].

Materials

-

Anhydrous DMSO (Cell culture grade, <0.1% water)

-

Glass vials with Teflon-lined caps (Avoid polystyrene plastics for neat compound)

-

Positive displacement pipettes (recommended for viscous oils)

Step-by-Step Procedure

-

Equilibration: Allow the 6-MTITC vial to warm to room temperature (20–25°C) to ensure accurate density and viscosity.

-

Calculation:

-

Target Concentration: 100 mM (0.1 M)

-

Target Volume: 1 mL

-

Required Mass:

. -

Volumetric Alternative: Using density (

):

-

-

Dispensing:

-

Pipette 981.8 µL of Anhydrous DMSO into a sterile glass vial.

-

Add 18.2 µL of neat 6-MTITC liquid directly into the DMSO.

-

Note: If weighing is preferred for precision, weigh ~18.9 mg directly into the vial, then add DMSO to a final volume of 1 mL.

-

-

Mixing: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

-

Aliquot & Storage:

-

Divide into small aliquots (e.g., 50–100 µL) in amber tubes to minimize freeze-thaw cycles.

-

Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

-

Critical: Purge vials with nitrogen gas before closing if available to prevent oxidation of the thio-ether to sulfoxide.

-

Protocol: Working Solution & Cell Treatment

Challenge: 6-MTITC is hydrophobic (LogP > 3). Direct addition of high-concentration stock to media can cause microprecipitation, leading to "hot spots" of toxicity and inconsistent data. Solution: Use an intermediate dilution step or rapid vortexing during addition.

Dilution Workflow

To achieve a final concentration of 10 µM in cell culture media:

-

Thaw: Thaw the 100 mM DMSO stock at room temperature. Vortex briefly.

-

Intermediate Dilution (100x):

-

Prepare a 1 mM intermediate solution by diluting the stock 1:100 in culture medium (or PBS if treating acutely).

-

Example: 10 µL of 100 mM Stock + 990 µL of Medium.

-

Observation: Vortex immediately. This solution may be slightly cloudy due to the solubility limit (~130 µM in water). Ensure it is dispersed before the next step.

-

-

Final Treatment (1x):

-

Dilute the Intermediate (1 mM) 1:100 into the final cell culture wells.

-

Example: Add 20 µL of Intermediate to 1.98 mL of media on cells.

-

Final Concentration: 10 µM 6-MTITC.

-

Final DMSO: 0.01% (Well below the 0.1% toxicity threshold).

-

Diagram: Preparation Workflow

Figure 1: Step-by-step dilution workflow to ensure solubility and minimize DMSO shock.

Mechanism of Action & Biological Context[5][6][7][8]

Understanding the mechanism ensures the experimental design (incubation time, endpoints) is valid. Like other isothiocyanates, 6-MTITC acts primarily through the modification of cysteine residues on sensor proteins [7].

The Nrf2 Signaling Pathway

The primary target is Keap1. 6-MTITC modifies reactive thiols on Keap1, preventing the ubiquitination of Nrf2. Stabilized Nrf2 translocates to the nucleus to drive antioxidant gene expression (HO-1, NQO1) [8, 9].[3]

Experimental Considerations:

-

Incubation Time: Nrf2 nuclear translocation occurs within 1–4 hours . Downstream gene expression (HO-1) peaks at 12–24 hours .

-

Serum Interaction: Isothiocyanates bind avidly to albumin in FBS. If using >5% FBS, the effective concentration of free 6-MTITC decreases. Consider treating in reduced-serum media (1% FBS) for short durations (4h) if potency is lower than expected [10].

Diagram: Nrf2 Activation Pathway

Figure 2: Mechanism of Nrf2 activation by 6-MTITC via Keap1 cysteine modification.[3][4][5][6]

QC and Troubleshooting

| Issue | Probable Cause | Solution |

| Precipitation in Media | Rapid addition of high conc. stock to cold media. | Warm media to 37°C before addition. Use the intermediate dilution step described in Section 4. |

| Loss of Potency | Oxidation of thio-ether to sulfoxide; Protein binding. | Store stock under nitrogen. Treat cells in low-serum media (1% FBS) for the first 4 hours. |

| Cytotoxicity | DMSO concentration > 0.5% or ITC overdose. | Keep final DMSO < 0.1%.[2] Perform an MTT/CCK-8 dose-response curve (range 1–100 µM) to find the IC50. |

| Inconsistent Results | Volatility of 6-MTITC.[2][7] | Seal plates with Parafilm if incubations are long (>24h). Do not leave wells open in the hood. |

References

- Kinae, N., et al. (2000). Functional properties of wasabi and horseradish. Biofactors, 13(1-4), 265-269.

- Depree, J. A., et al. (1998). Flavor and pharmaceutical properties of the volatile sulphur compounds of Wasabi (Wasabia japonica).

- Nomura, T., et al. (2005). Selective sensitivity to wasabi-derived 6-(methylsulfinyl)hexyl isothiocyanate of human breast cancer and melanoma cell lines. Cancer Epidemiology, Biomarkers & Prevention, 14(5), 1260-1267.

-

The Good Scents Company. (n.d.). 6-(Methylthio)hexyl isothiocyanate Properties. Retrieved January 29, 2026, from [Link]

- Zhang, Y. (2012).

- Dinkova-Kostova, A. T., et al. (2017). The role of Nrf2 signaling in counteracting neurodegenerative diseases. FEBS Journal, 284(11), 1639-1650.

- Uto, T., et al. (2012). 6-(Methylsulfinyl)hexyl isothiocyanate from Wasabi induces apoptosis in human colorectal cancer cells. Cancer Prevention Research.

-

Morimitsu, Y., et al. (2002). A sulforaphane analogue that potently activates the Nrf2-dependent detoxification pathway.[4] Journal of Biological Chemistry, 277(5), 3456-3463.

- Baillie, G. S., et al. (2005). Protein binding of isothiocyanates: Implications for bioassays. British Journal of Pharmacology, 145(6), 871-881.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Frontiers | Antimutagenic and Chemopreventive Properties of 6-(Methylsulfinyl) Hexyl Isothiocyanate on TK6 Human Cells by Flow Cytometry [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Methylsulfinyl Hexyl Isothiocyanate (6-MSITC) from Wasabi Is a Promising Candidate for the Treatment of Cancer, Alzheimer’s Disease, and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Experimental Design for 6-Methylthiohexyl Isothiocyanate (6-MTITC) Preclinical Studies

Abstract

6-Methylthiohexyl isothiocyanate (6-MTITC) is a bioactive organosulfur compound derived from Wasabia japonica.[1][2] Distinct from its sulfoxide analog 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC) and the homologous sulforaphane (SFN), 6-MTITC possesses a unique lipophilic profile due to its hexyl chain and reduced sulfide moiety. This application note provides a rigorous experimental framework for evaluating 6-MTITC in preclinical settings. It details protocols for formulation, stability management, in vitro mechanistic profiling (specifically Nrf2 activation), and in vivo pharmacokinetic (PK) assessment. The guide emphasizes the mitigation of experimental artifacts caused by the electrophilic nature of the isothiocyanate group.

Compound Architecture & Handling

Chemical Identity and Stability

6-MTITC (

-

Differentiation: Unlike Sulforaphane (SFN) or 6-MSITC, which contain a sulfoxide (

) group, 6-MTITC is a sulfide. This makes it more lipophilic but also susceptible to metabolic oxidation in vivo to form 6-MSITC. -

Reactivity: The central carbon of the ITC group is highly electrophilic, reacting readily with nucleophiles (amines, thiols).

Formulation & Storage Protocol

Critical Directive: Avoid protic solvents or buffers containing amines (e.g., Tris) during stock preparation, as they will react with the ITC group, neutralizing the compound before the experiment begins.

| Parameter | Recommendation | Rationale |

| Primary Solvent | DMSO (anhydrous) | Maintains solubility >50 mM; prevents hydrolysis. |

| Secondary Vehicle (In Vivo) | Corn Oil or MCT Oil | 6-MTITC is highly lipophilic. Aqueous suspensions are unstable. |

| Storage | -20°C or -80°C | Prevent spontaneous degradation. |

| Container | Glass or Teflon | Avoid polystyrene; ITCs can leach plasticizers or adsorb to plastics. |

| Handling Atmosphere | Nitrogen flush (optional) | Prevents oxidation of the sulfide tail to sulfoxide (6-MSITC). |

In Vitro Mechanistic Profiling[3]

Mechanism of Action: The Keap1-Nrf2 Pathway

The primary therapeutic target of 6-MTITC is the Keap1-Nrf2 pathway.[2] 6-MTITC enters the cell and modifies cysteine residues (specifically Cys151) on Keap1 via thiocarbamoylation. This disrupts the Keap1-Nrf2 complex, preventing Nrf2 ubiquitination and allowing its nuclear translocation.

Visualization: 6-MTITC Signaling Cascade

Caption: 6-MTITC disrupts Keap1-Nrf2 binding, triggering nuclear translocation and Phase II enzyme expression.[3]

Protocol: ARE-Luciferase Reporter Assay

This assay quantitatively measures the potency of 6-MTITC in activating the Antioxidant Response Element (ARE).

Reagents:

-

HepG2 or ARE-reporter stable cell line (e.g., ARE-bla or Luciferase).

-

6-MTITC Stock (100 mM in DMSO).

-

Positive Control: Sulforaphane (SFN).[3]

-

Lysis Buffer & Luciferase Substrate.

Step-by-Step Methodology:

-

Seeding: Plate cells at

cells/well in a 96-well white-walled plate. Incubate for 24h to allow attachment. -

Transfection (if transient): Transfect with pGL4.37[luc2P/ARE/Hygro] vector using Lipofectamine. Incubate 24h.

-

Treatment:

-

Prepare serial dilutions of 6-MTITC in Opti-MEM (0.1, 0.5, 1, 5, 10, 25, 50

M). -

Control: Maintain DMSO concentration constant (e.g., 0.1%) across all wells.

-

Incubate for 6 to 16 hours . (Note: Nrf2 activation peaks early; prolonged incubation >24h may reflect cytotoxicity).

-

-

Cytotoxicity Check (Multiplexing): Prior to lysis, add CellTiter-Fluor (protease biomarker) to measure cell viability in the same well. This ensures luciferase signal increase is due to specific activation, not cell death artifacts.

-

Lysis & Detection: Add One-Glo Luciferase reagent. Shake for 5 min. Read luminescence on a plate reader.

-

Data Analysis: Normalize Luciferase (RLU) to Viability (RFU). Plot Fold Induction vs. Log[Concentration] to determine EC50.

In Vivo Pharmacokinetics (PK) & Safety

Metabolic Considerations: The Mercapturic Acid Pathway

Upon ingestion, 6-MTITC is rapidly conjugated with Glutathione (GSH) via Glutathione S-Transferases (GST). It is sequentially metabolized into cysteinylglycine, cysteine, and finally N-acetylcysteine (NAC) conjugates (Mercapturic acids), which are excreted in urine.

-

Biomarker: The NAC-conjugate of 6-MTITC in urine is the primary biomarker for absorption.

Protocol: Single-Dose PK Study in Mice

Objective: Determine plasma half-life (

Experimental Design:

-

Species: C57BL/6 Mice (Male, 8-10 weeks).

-

Group Size: n=3 per timepoint (Total ~24 mice).

-

Dose: 10 mg/kg (Oral Gavage) vs. 2 mg/kg (IV).

-

Vehicle: Corn Oil (Oral) / 10% DMSO + 10% Tween 80 + 80% Saline (IV).

Workflow:

-

Fasting: Fast mice for 4 hours prior to dosing to standardize absorption.

-

Administration: Administer 6-MTITC. Record exact time.

-

Blood Collection: Collect blood via cardiac puncture or tail vein at: 5, 15, 30 min, 1h, 2h, 4h, 8h, 24h.

-

Plasma Separation: Centrifuge at 2000xg for 10 min at 4°C. Flash freeze plasma at -80°C.

-

Sample Prep (Cyclocondensation):

-

Note: ITCs are unstable in plasma.

-

Derivatization: Treat plasma with 1,2-benzenedithiol to convert all ITC metabolites (dithiocarbamates) into a stable cyclic condensation product (1,3-benzodithiole-2-thione). This allows measurement of total ITC equivalents.

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

-

Transition: Monitor specific MRM for the derivatized product.

-

Visualization: Preclinical Workflow

Caption: Integrated workflow from compound preparation to pharmacokinetic analysis.

Data Reporting Standards

Quantitative data should be summarized in the following format to ensure comparability with SFN literature.

Table 1: Pharmacokinetic Parameters (Example Layout)

| Parameter | Unit | 6-MTITC (IV) | 6-MTITC (PO) |

|---|

|

References

-

Morimitsu, Y., et al. (2002). "A newly found isothiocyanate, 6-methylsulfinylhexyl isothiocyanate, in wasabi and its biological activities." Journal of Biological Chemistry. Link

-

Uto, T., et al. (2012). "6-(Methylsulfinyl)hexyl isothiocyanate suppresses inducible nitric oxide synthase expression through the inhibition of Janus kinase 2-mediated phosphorylation of signal transducer and activator of transcription 1 in lipopolysaccharide-activated murine macrophages." Biochemical Pharmacology. Link

-

Zhang, Y. (2012). "The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates." Carcinogenesis. Link

-

Fahey, J. W., et al. (2015). "Sulforaphane Bioavailability from Glucoraphanin-Rich Broccoli: Control by Active Endogenous Myrosinase." PLoS ONE. Link

-

Kishida, H., et al. (2020). "6-(Methylsulfinyl)hexyl Isothiocyanate, the Active Ingredient of Wasabi, Improves Cognitive Function in Healthy Volunteers: A Randomized, Double-Blind, Placebo-Controlled Trial." Nutrients.[4][5][6][7][8][9][10] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. grokipedia.com [grokipedia.com]

- 3. mdpi.com [mdpi.com]

- 4. realwasabi.com [realwasabi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. THE EFFECTIVENESS OF THE ISOTHIOCYANATE SULFORAPHANE IN CHEMOPROTECTION - ishs [ishs.org]

- 10. Methylsulfinyl Hexyl Isothiocyanate (6-MSITC) from Wasabi Is a Promising Candidate for the Treatment of Cancer, Alzheimer’s Disease, and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 6-Methylthiohexyl Isothiocyanate (6-MTITC) in Cancer Research

[1]

Executive Summary

6-Methylthiohexyl isothiocyanate (6-MTITC) is a volatile, organosulfur compound derived from the rhizomes of Wasabia japonica (Wasabi).[1] Distinct from its oxidized analog, 6-methylsulfinylhexyl isothiocyanate (6-MSITC), 6-MTITC is responsible for the characteristic "green note" aroma of fresh wasabi.[2] In cancer research, it is defined primarily by its potent chemopreventive activity , particularly in blocking the initiation phase of chemical carcinogenesis.

This guide details the physicochemical profile, validated mechanisms of action, and specific experimental protocols for utilizing 6-MTITC in oncology studies, with a focus on lung tumorigenesis models.

Chemical Profile & Handling

Unlike the more stable sulfinyl analogs (e.g., Sulforaphane), 6-MTITC contains a thioether linkage, making it more lipophilic but potentially susceptible to oxidation.

| Parameter | Specification |

| IUPAC Name | 1-isothiocyanato-6-methylsulfanylhexane |

| CAS Number | 4430-39-1 |

| Molecular Formula | C₈H₁₅NS₂ |

| Molecular Weight | 189.34 g/mol |

| Solubility | Soluble in DMSO (>20 mg/mL), Ethanol. Insoluble in water.[3] |

| Stability | Sensitive to oxidation (converts to 6-MSITC). Store at -20°C under inert gas (N₂ or Ar). |

| Appearance | Colorless to pale yellow liquid.[1][3][4] |

Handling Precaution: As an isothiocyanate, 6-MTITC is an electrophile. It readily reacts with nucleophiles (e.g., amines, thiols). Avoid buffers containing Tris or DTT during initial dilution.[3] Use phosphate-buffered saline (PBS) only for the final working solution immediately prior to use.

Mechanisms of Action[3][5]

6-MTITC functions as a "blocking agent" in the classical chemoprevention paradigm.[3] Its efficacy is driven by the modulation of xenobiotic metabolism, preventing pro-carcinogens from converting into DNA-damaging agents.

Inhibition of Carcinogen Bioactivation (Phase I Blockade)

The primary mechanism involves the inhibition of Cytochrome P450 enzymes (specifically CYP2A6 and CYP2A13 in lung tissue) that activate nitrosamines like NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone).

-

Effect: Prevents the hydroxylation of NNK.[3]

-

Outcome: Reduction in the formation of the highly mutagenic O⁶-methylguanine DNA adducts.[3]

Suppression of Tumor Promotion

Beyond initiation, 6-MTITC suppresses markers of cell proliferation during the promotion phase:

-

ODC Inhibition: Downregulates Ornithine Decarboxylase (ODC) activity, a rate-limiting enzyme in polyamine biosynthesis essential for rapid tumor growth.

-

PCNA Reduction: Lowers Proliferating Cell Nuclear Antigen (PCNA) expression in lung tissue.[3]

Visualized Pathway: Chemoprevention of NNK-Induced Carcinogenesis

Caption: 6-MTITC dual-action mechanism: inhibiting Phase I bioactivation of carcinogens and suppressing proliferative enzymes (ODC).[5][6][7]

Experimental Protocols

In Vivo Chemoprevention Model (Lung Tumorigenesis)

This protocol is validated for inhibiting NNK-induced lung tumors in A/J mice.[3]

Reagents:

-

6-MTITC (Stock: Dissolved in corn oil or tricaprylin).

-

NNK (Carcinogen control).

Dosage Calculation:

-

Standard Dose: 5 µmol per mouse.[3]

-

Conversion: 5 µmol × 189.34 g/mol = 946.7 µg ≈ 0.95 mg/mouse .[3]

-

Weight-Based Equivalent: For a 20g mouse, this equates to approx. 47.5 mg/kg .[3]

Workflow:

-

Acclimatization: A/J mice (female, 6 weeks old) acclimatized for 1 week.

-

Pre-treatment (Days 1-4): Administer 6-MTITC (5 µmol/mouse) via oral gavage daily for 4 consecutive days.

-

Vehicle Control: Corn oil only.[3]

-

-

Carcinogen Challenge (Day 4): 2 hours after the final 6-MTITC dose, administer NNK (e.g., 2 mg/mouse, i.p. injection).

-

Analysis (Short-term): Sacrifice mice at 4–24 hours post-NNK to measure DNA adducts (O⁶-methylguanine) in lung tissue via HPLC or ELISA.

-

Analysis (Long-term): Continue observation for 16–24 weeks to assess tumor multiplicity (tumors per lung).

In Vitro Cytotoxicity Assay (MTT/CCK-8)

Used to determine IC50 values in cancer cell lines (e.g., HCT116, A549).

Protocol:

-

Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate overnight.

-

Preparation of 6-MTITC:

-

Dissolve 6-MTITC in DMSO to make a 100 mM stock.

-

Dilute in complete media to final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

-

Critical: Ensure final DMSO concentration is <0.1%.[3]

-

-

Treatment: Aspirate old media and add 100 µL of treatment media. Incubate for 24, 48, or 72 hours.

-

Note: Due to volatility, seal plates with Parafilm to prevent cross-contamination of control wells.

-

-

Readout: Add MTT or CCK-8 reagent. Incubate 1-4 hours. Measure absorbance at 450/570 nm.

Expected Data Ranges (IC50):

-

Leukemia (HL-60/U937): 2 – 10 µM

-

Solid Tumors (Colon/Lung): 10 – 40 µM

-

Note: 6-MTITC is generally less potent than 6-MSITC in direct cytotoxicity but highly effective in chemoprevention.

Summary of Key Data

| Study Type | Model | Dose/Concentration | Key Finding | Reference |

| In Vivo | A/J Mice (Lung) | 5 µmol/day (x4 days) | Inhibited O⁶-methylguanine formation; Suppressed tumor incidence. | [1] |

| In Vitro | U937 (Leukemia) | 5 - 10 µM | Induced apoptosis; Caspase-3 activation. | [2] |

| In Vitro | Platelets | 10 - 50 µM | Inhibited platelet aggregation (anti-metastatic potential). | [3] |

Experimental Workflow Diagram

Caption: Validated 4-day pretreatment protocol for assessing 6-MTITC chemopreventive efficacy against lung tumorigenesis.

References

-

Yano, T., et al. (2000). The effect of 6-methylthiohexyl isothiocyanate isolated from Wasabia japonica (wasabi) on 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung tumorigenesis in mice.[7] Cancer Letters, 155(2), 115-120.[7]

-

Watanabe, M., et al. (2003). Identification of 6-methylsulfinylhexyl isothiocyanate as an apoptosis-inducing component in wasabi.[2] Phytochemistry, 62(5), 733-739. (Note: Comparative reference for analog activity).

-

Morimitsu, Y., et al. (2000). Antiplatelet and anticancer isothiocyanates in Japanese domestic horseradish, wasabi.[5] BioFactors, 13(1-4), 271-276.

-

Fuke, Y., et al. (2006). Anti-carcinogenic activity of 6-methylsulfinylhexyl isothiocyanate, an active anti-proliferative principal of wasabi (Eutrema wasabi Maxim.). Cytotechnology, 52(3), 197-207.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. 6-methyl thiohexyl isothiocyanate, 4430-39-1 [thegoodscentscompany.com]

- 5. Inhibitory Effects of 6-Methylsulfinylhexyl Isothiocyanate on Superoxide Anion Generation from Differentiated HL-60 Human Promyelocytic Leukemia Cells [jstage.jst.go.jp]

- 6. Methylsulfinyl Hexyl Isothiocyanate (6-MSITC) from Wasabi Is a Promising Candidate for the Treatment of Cancer, Alzheimer’s Disease, and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ndnr.com [ndnr.com]

Application Note: Chemopreventive Profiling of 6-Methylthiohexyl Isothiocyanate (6-MTITC)

[1][2][3]

Abstract & Introduction

6-Methylthiohexyl isothiocyanate (6-MTITC) is a bioactive organosulfur compound derived from the rhizome of Japanese Wasabi (Wasabia japonica). Distinct from its sulfinyl analog (6-MSITC) and the well-known sulforaphane (SFN), 6-MTITC contains a methylthio group linked to a hexyl isothiocyanate chain.[1] This structural configuration imparts unique lipophilicity and electrophilicity, critical for its chemopreventive efficacy.

This application note details the mechanistic basis and experimental protocols for utilizing 6-MTITC in chemoprevention research. The primary mechanism of action involves the modification of Keap1 cysteine residues, leading to the stabilization and nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2) . This event triggers the Antioxidant Response Element (ARE), inducing Phase II detoxification enzymes such as NQO1 (NAD(P)H:quinone oxidoreductase 1) and HO-1 (Heme oxygenase-1), which neutralize carcinogens and reduce oxidative stress.

Key Applications:

-

Induction of Phase II detoxification enzymes.[2]

-

Suppression of pro-inflammatory signaling (NF-κB).

-

Induction of apoptosis in transformed cancer cell lines (e.g., Leukemia, Colon).

Mechanism of Action (MOA)

The chemopreventive potency of 6-MTITC relies on its ability to act as a Michael acceptor. It reacts with sulfhydryl groups on specific cysteine sensors of Keap1 (Kelch-like ECH-associated protein 1), the cytoplasmic repressor of Nrf2.

Signaling Pathway Visualization

The following diagram illustrates the molecular cascade initiated by 6-MTITC, leading to cytoprotection and apoptosis in initiated cells.

Figure 1: 6-MTITC signaling cascade showing Nrf2 stabilization and downstream gene induction.

Pre-clinical Considerations & Bioactivity Profiling

Before initiating wet-lab protocols, researchers must distinguish between the "thio" (6-MTITC) and "sulfinyl" (6-MSITC) forms. While both are active, 6-MTITC is more hydrophobic.

Comparative Bioactivity Data[6][7][8][9]

| Compound | Source | Target Pathway | Key Biomarker | Effective Conc. (In Vitro) |

| 6-MTITC | Wasabia japonica | Nrf2/ARE, NF-κB | NQO1, HO-1 | 5 - 15 µM |

| 6-MSITC | Wasabia japonica | Nrf2/ARE, COX-2 | GST, NQO1 | 5 - 20 µM |

| Sulforaphane | Broccoli | Nrf2/ARE | NQO1 | 1 - 5 µM |

Note: 6-MTITC shows comparable potency to Sulforaphane in specific cell lines (e.g., HepG2, HL-60) but may exhibit distinct pharmacokinetic profiles due to the thio-ether side chain.

Experimental Protocols

Protocol 1: Reagent Preparation and Handling

Objective: Ensure stability and accurate dosing of 6-MTITC. Reagent: 6-Methylthiohexyl isothiocyanate (Synthetic or Purified Extract, >98% purity).

-

Solvent: Dissolve 6-MTITC in high-grade DMSO (Dimethyl sulfoxide).

-

Stock Concentration: Prepare a 100 mM stock solution.

-

Calculation: MW of 6-MTITC ≈ 189.3 g/mol . Dissolve 18.9 mg in 1 mL DMSO.

-

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C . Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute stock 1:1000 in culture medium to achieve 100 µM, then serially dilute to target concentrations (5, 10, 15 µM).

-

Critical: Final DMSO concentration in cell culture must be < 0.1% to avoid solvent toxicity.

-

Protocol 2: In Vitro Nrf2 Nuclear Translocation Assay

Objective: Validate the chemopreventive mechanism by quantifying Nrf2 migration to the nucleus.[3] Cell Model: HepG2 (Human liver cancer cells) or RAW264.7 (Macrophage).

Workflow Visualization:

Figure 2: Step-by-step workflow for validating Nrf2 nuclear translocation.

Detailed Procedure:

-

Seeding: Plate HepG2 cells in 6-well plates at

cells/well. Incubate for 24h to reach 70-80% confluency. -

Treatment:

-

Remove old media.

-